(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
ATI-2341 (trifluoroacetic acid salt) is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound acts as a biased ligand, favoring the activation of the Gαi protein over the Gα13 protein. ATI-2341 is known for its ability to mobilize bone marrow polymorphonuclear neutrophils and hematopoietic stem and progenitor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATI-2341 involves multiple steps, starting from the appropriate amino acid derivatives. The process typically includes peptide coupling reactions, deprotection steps, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of ATI-2341 follows similar synthetic routes but on a larger scale. This involves the use of automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC). The production process is designed to meet stringent quality control standards to ensure consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
ATI-2341 primarily undergoes peptide coupling reactions during its synthesis. It can also participate in oxidation and reduction reactions under specific conditions. The compound is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions
Peptide Coupling Reagents: Carbodiimides (e.g., EDC, DCC), HOBt, and HATU.
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Major Products
The primary product of these reactions is ATI-2341 itself, with potential by-products including partially protected peptides and hydrolyzed fragments .
Scientific Research Applications
Chemistry
In chemistry, ATI-2341 is used as a model compound to study allosteric modulation and biased agonism. It helps in understanding the structural requirements for selective receptor activation .
Biology
ATI-2341 is extensively used in biological research to study the role of CXCR4 in cell signaling, migration, and immune response. It is particularly valuable in investigating the mobilization of neutrophils and hematopoietic stem cells .
Medicine
In medical research, ATI-2341 is explored for its potential therapeutic applications in conditions like cancer, HIV, and inflammatory diseases. Its ability to selectively activate CXCR4 makes it a promising candidate for targeted therapies .
Industry
ATI-2341 is used in the pharmaceutical industry for drug development and screening. It serves as a reference compound for testing the efficacy and selectivity of new CXCR4 modulators .
Mechanism of Action
ATI-2341 exerts its effects by binding to the CXCR4 receptor and acting as an allosteric agonist. This binding favors the activation of the Gαi protein, leading to the inhibition of cyclic adenosine monophosphate (cAMP) production and the induction of calcium mobilization. These molecular events result in the mobilization of neutrophils and hematopoietic stem cells, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
AMD3100: A CXCR4 antagonist used in stem cell mobilization.
T140: A peptide-based CXCR4 antagonist with anti-HIV activity.
Uniqueness of ATI-2341
ATI-2341 is unique due to its functionally selective allosteric agonism of CXCR4, favoring Gαi activation over Gα13. This selective activation results in distinct cellular responses compared to other CXCR4 modulators, making ATI-2341 a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H178N26O25S2.C2HF3O2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5;3-2(4,5)1(6)7/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114);(H,6,7)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIZWPLCPVYJZ-QKMPYCLESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H179F3N26O27S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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